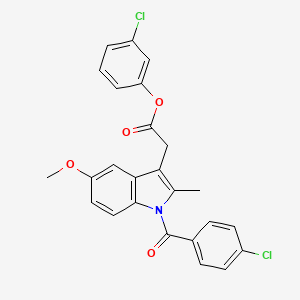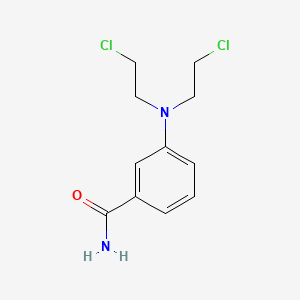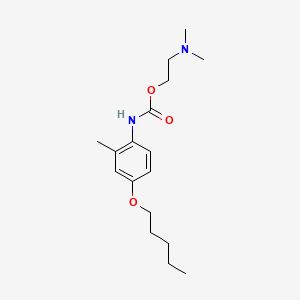
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the esterification of carbanilic acid derivatives, followed by the introduction of the pentyloxy group and the dimethylaminoethyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester include other carbanilic acid derivatives with different substituents. Examples include:
- Carbanilic acid, 2-methyl-4-(butyloxy)-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 2-methyl-4-(hexyloxy)-, 2-(dimethylamino)ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer advantages such as improved reactivity, selectivity, or stability compared to similar compounds.
Propriétés
Numéro CAS |
68986-38-9 |
|---|---|
Formule moléculaire |
C17H28N2O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-5-6-7-11-21-15-8-9-16(14(2)13-15)18-17(20)22-12-10-19(3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20) |
Clé InChI |
SDWRHPZEQICDGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)

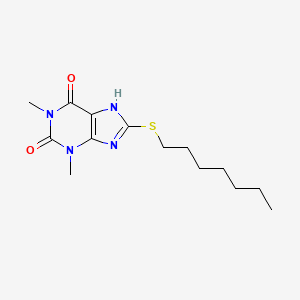
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
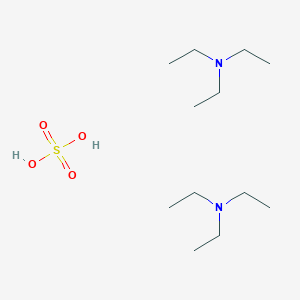
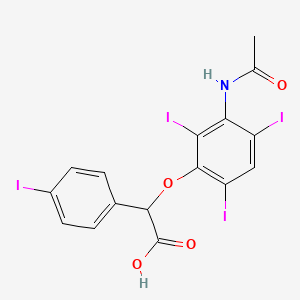
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
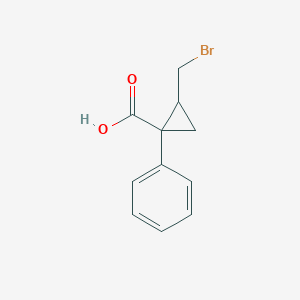
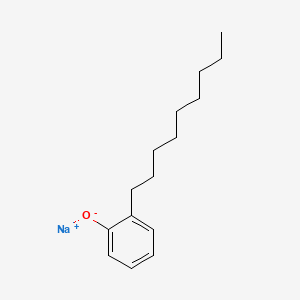
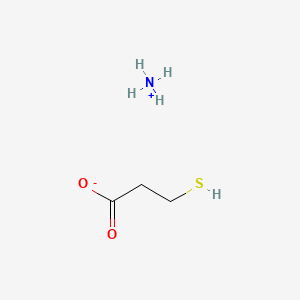
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
